molecular formula C16H30O B14199726 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol CAS No. 835596-27-5

8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol

Katalognummer: B14199726
CAS-Nummer: 835596-27-5
Molekulargewicht: 238.41 g/mol
InChI-Schlüssel: VBKDCJQDHBONPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol is an organic compound with a complex structure that includes multiple methyl groups and a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol can be achieved through several methods. One common approach involves the reaction of specific alkenes with appropriate reagents under controlled conditions. For example, the compound can be synthesized by the reaction of 2,2,9-trimethylundeca-5,8-dien-3-one with ethyl magnesium bromide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ergosta-5,8-dien-3-ol: A compound with similar structural features and biological activities.

    Lanosta-8,24-dien-3-ol: Another related compound with potential therapeutic applications.

Uniqueness

8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol stands out due to its unique combination of functional groups and double bonds, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

835596-27-5

Molekularformel

C16H30O

Molekulargewicht

238.41 g/mol

IUPAC-Name

8-ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol

InChI

InChI=1S/C16H30O/c1-7-13(3)14(8-2)11-9-10-12-15(17)16(4,5)6/h9-10,15,17H,7-8,11-12H2,1-6H3

InChI-Schlüssel

VBKDCJQDHBONPD-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(CC)CC=CCC(C(C)(C)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.